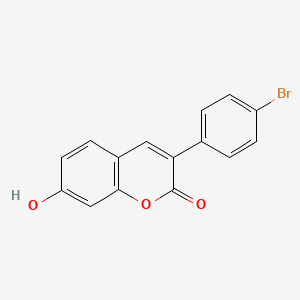

3-(4-Bromophenyl)-7-hydroxychromen-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenyl)-7-hydroxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrO3/c16-11-4-1-9(2-5-11)13-7-10-3-6-12(17)8-14(10)19-15(13)18/h1-8,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMKNKUCTQSRDGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(C=C(C=C3)O)OC2=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10419826 | |

| Record name | ST057513 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10419826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331821-29-5 | |

| Record name | ST057513 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10419826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Bromophenyl 7 Hydroxychromen 2 One and Its Analogues

Conventional Synthetic Routes for Chromen-2-one Core Structures

The synthesis of the fundamental chromen-2-one (coumarin) skeleton has been a subject of extensive research for over a century. Several classical name reactions form the bedrock of coumarin (B35378) chemistry, allowing for the construction of the core ring system from readily available precursors. sathyabama.ac.inresearchgate.net These methods remain widely used due to their reliability and versatility.

Key conventional methods include:

Pechmann Condensation : This is one of the most common methods for synthesizing coumarins. samipubco.com It involves the acid-catalyzed condensation of a phenol (B47542) with a β-ketoester. sathyabama.ac.inresearchgate.net The reaction proceeds through transesterification, followed by an intramolecular cyclization and dehydration to form the coumarin ring. researchgate.net A variety of acid catalysts, including sulfuric acid, aluminum chloride, and trifluoroacetic acid, can be employed. samipubco.comsciensage.info

Knoevenagel Condensation : This reaction provides a direct route to 3-substituted coumarins. It typically involves the condensation of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, such as malonic acid, malononitrile, or ethyl acetoacetate (B1235776), in the presence of a weak base. researchgate.netsamipubco.comnih.gov

Perkin Reaction : Historically significant for the first synthesis of coumarin, this reaction involves the condensation of a salicylaldehyde with a carboxylic acid anhydride (B1165640) in the presence of the sodium or potassium salt of the acid. sathyabama.ac.in

Wittig Reaction : This method can be used to form the coumarin heterocycle from o-hydroxybenzaldehydes and specific Wittig reagents, such as phosphoranes, which allows for the formation of the α,β-unsaturated ester moiety. sciensage.infonih.gov

Kostanecki-Robinson Reaction : This reaction synthesizes coumarins through the acylation of o-hydroxyaryl ketones with aliphatic acid anhydrides, followed by cyclization. researchgate.netsciensage.info

| Reaction Name | Key Reactants | Typical Catalyst | Primary Substitution Pattern | Reference |

|---|---|---|---|---|

| Pechmann Condensation | Phenol + β-Ketoester | Strong Acid (e.g., H₂SO₄, AlCl₃) | C4-Substituted | sathyabama.ac.insamipubco.com |

| Knoevenagel Condensation | Salicylaldehyde + Active Methylene Compound | Weak Base (e.g., Piperidine) | C3-Substituted | researchgate.netsamipubco.com |

| Perkin Reaction | Salicylaldehyde + Acid Anhydride | Salt of the Acid (e.g., CH₃COONa) | Unsubstituted at C3/C4 | sathyabama.ac.in |

| Wittig Reaction | o-Hydroxybenzaldehyde + Phosphorane Ylide | Base | Variable | sciensage.infonih.gov |

Targeted Synthesis of 3-(4-Bromophenyl)-7-hydroxychromen-2-one

The targeted synthesis of this compound requires methods that can accommodate the specific substitution pattern: a hydroxy group at C7 and a 4-bromophenyl group at C3. This is typically achieved by selecting appropriate starting materials for condensation reactions or by employing multi-step sequences that functionalize a pre-formed coumarin ring.

Condensation reactions are a direct and efficient means of constructing the target molecule in a single step. The Knoevenagel condensation is particularly well-suited for this purpose. The synthesis of 3-aryl coumarins can be achieved by reacting a substituted salicylaldehyde with a phenylacetyl derivative. scirp.org

For the synthesis of this compound, a logical approach is the Knoevenagel condensation of 2,4-dihydroxybenzaldehyde (B120756) with a (4-bromophenyl)acetic acid derivative, such as (4-bromophenyl)acetonitrile or (4-bromophenyl)acetyl chloride, in the presence of a suitable base. scirp.orgnih.gov The 2,4-dihydroxybenzaldehyde provides the framework for the 7-hydroxy group, while the (4-bromophenyl)acetic acid derivative introduces the required C3 substituent.

When direct condensation is not feasible or yields are low, multi-step synthetic pathways offer greater flexibility. These sequences involve the initial synthesis of a simpler coumarin intermediate, followed by sequential reactions to introduce the desired functional groups.

A potential multi-step route could involve:

Synthesis of a 7-hydroxycoumarin intermediate : For instance, 7-hydroxycoumarin-3-carboxylic acid can be synthesized via Knoevenagel condensation of 2,4-dihydroxybenzaldehyde with malonic acid.

Functionalization at the C3 position : The carboxylic acid group at C3 can then be subjected to various transformations to introduce the aryl group.

Palladium-Catalyzed Cross-Coupling : A modern and powerful multi-step approach involves the synthesis of a 3-halo-7-hydroxycoumarin (e.g., 3-bromo-7-hydroxycoumarin). This intermediate can then undergo a Suzuki cross-coupling reaction with 4-bromophenylboronic acid to forge the C-C bond and introduce the desired aryl substituent. nih.gov This method offers high efficiency and functional group tolerance.

The choice of reagents and catalysts is critical in directing the outcome of the synthesis, improving yields, and enabling specific transformations.

Boron Trifluoride Diethyl Etherate (BF₃·OEt₂) : This compound is a versatile and potent Lewis acid catalyst used in a wide array of organic reactions. researchgate.netheyigasglobal.comwikipedia.org In the context of heterocyclic synthesis, BF₃·OEt₂ can activate carbonyl groups, promoting cyclization and condensation reactions. thieme-connect.comheyigasglobal.com Its ability to function under anhydrous conditions makes it valuable for reactions sensitive to moisture. heyigasglobal.com It can facilitate esterifications and rearrangements, which are key steps in various coumarin syntheses. researchgate.netheyigasglobal.com

Methane Sulfonyl Chloride (MsCl) : This reagent is primarily used to convert hydroxyl groups into excellent leaving groups (methanesulfonates or 'mesylates'). wikipedia.org In a multi-step synthesis of functionalized coumarins, the 7-hydroxy group could be converted to a 7-mesyloxy group. This activated intermediate is then primed for nucleophilic substitution or for modern cross-coupling reactions, such as the Buchwald-Hartwig amination to synthesize 7-aminocoumarins. acs.org MsCl is also used to prepare sulfonamides from amines. wikipedia.orgnih.gov

Aluminum Chloride (AlCl₃) : As a classic Lewis acid, aluminum chloride is frequently used as a catalyst in reactions such as the Pechmann condensation and Friedel-Crafts reactions. samipubco.comrsc.org It effectively catalyzes the condensation of phenols with β-ketoesters or other electrophiles to form the coumarin ring. samipubco.comresearchgate.net

Advanced and Sustainable Synthetic Approaches

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient synthetic methods. These approaches aim to reduce reaction times, minimize waste, and avoid hazardous solvents.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions, including the synthesis of coumarin derivatives. This technique often leads to dramatic reductions in reaction times, improved product yields, and enhanced purity compared to conventional heating methods. samipubco.comnih.gov

Microwave irradiation has been successfully applied to classical coumarin syntheses:

Microwave-Assisted Pechmann Condensation : The reaction between resorcinol (B1680541) and ethyl acetoacetate can be performed under solvent-free conditions using a catalyst like FeF₃, with microwave heating significantly shortening the reaction time from hours to minutes. nih.gov

Microwave-Assisted Knoevenagel Condensation : The synthesis of 3-substituted coumarins from salicylaldehydes and 1,3-dicarbonyl compounds has been shown to be more efficient under microwave irradiation compared to thermal conditions. researchgate.netsamipubco.com

The benefits of this technology are highlighted by direct comparisons with conventional methods, which consistently show the superiority of microwave assistance in terms of speed and efficiency. nih.gov

| Method | Reactants | Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Conventional | Resorcinol + Ethyl Acetoacetate | AcOH, DMF, Reflux | 4-7 hours | Not specified, but longer | nih.gov |

| Microwave-Assisted | Resorcinol + Ethyl Acetoacetate | FeF₃, Solvent-free, 120°C | 7 minutes | 95% | nih.gov |

| Microwave-Assisted | 6-hydroxy-4-methyl-2H-chromen-2-one + SeO₂ | AcOH, DMF, 120°C | 8-10 minutes | Not specified, but rapid | nih.gov |

Green Chemistry Principles in Chromen-2-one Synthesis

The synthesis of coumarin derivatives, including this compound and its analogues, has increasingly been guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. scirp.orgjddhs.com In this context, researchers have developed innovative methodologies that employ alternative energy sources, eco-friendly solvents, and reusable catalysts to produce these valuable compounds sustainably.

Key strategies in the green synthesis of chromen-2-ones include the use of microwave irradiation and ultrasound assistance, which often lead to significantly reduced reaction times and increased yields compared to conventional methods. scirp.orgnih.gov Furthermore, the replacement of traditional volatile and often toxic organic solvents with greener alternatives like water or ethanol, or conducting reactions under solvent-free conditions, is a central theme in this approach. derpharmachemica.commdpi.com The use of solid, reusable catalysts also represents a significant advancement, circumventing the problems associated with corrosive and environmentally harmful homogeneous catalysts. researchgate.net

Alternative Energy Sources: Microwave and Ultrasound Assistance

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient production of coumarin derivatives. Microwave heating can dramatically accelerate reaction rates, leading to shorter reaction times—often minutes instead of hours—and improved yields. nih.gov For instance, the Pechmann condensation, a common method for synthesizing 7-hydroxycoumarins, has been successfully performed under microwave irradiation. One study reported the synthesis of 7-hydroxy-4-methylcoumarin from resorcinol and ethyl acetoacetate using a fly ash catalyst under solvent-free microwave conditions, achieving a 98% yield in a very short time. derpharmachemica.com Another approach utilized zirconium sulfate (B86663) tetrahydrate as a catalyst under microwave irradiation (500 W) for 12 minutes, resulting in a yield of 87.5%. asianpubs.org These methods not only enhance efficiency but also align with green chemistry principles by reducing energy consumption. jddhs.com

Ultrasound irradiation is another non-conventional energy source that promotes chemical reactions through acoustic cavitation. scirp.org This technique has been successfully applied to the synthesis of 3-aryl coumarins, offering advantages such as high efficiency, simple procedures, short reaction times, and high yields without the need for hazardous solvents. scirp.orgiau.ir The use of ultrasound has been shown to result in better yields and faster reaction times compared to conventional heating methods. scirp.org For example, a fast and efficient green method for synthesizing 3-aryl coumarin derivatives from salicylaldehyde and phenyl acetyl chloride was developed using ultrasound irradiation in the presence of potassium carbonate, with reactions completing in just 15-30 minutes. scirp.org

Solvent-Free Reactions and Heterogeneous Catalysis

A major focus of green chemistry is the reduction or elimination of hazardous solvents. jddhs.com Many modern synthetic protocols for coumarins are now designed to be solvent-free, particularly in conjunction with microwave assistance. derpharmachemica.commdpi.com These solvent-free Pechmann condensations often utilize solid acid catalysts, which are easily separable from the reaction mixture and can be reused, minimizing waste and simplifying product purification. scispace.com

Several types of heterogeneous catalysts have been investigated for their efficacy in coumarin synthesis:

Amberlyst-15: This acidic ion-exchange resin has proven to be an efficient and reusable catalyst for the Pechmann condensation under solvent-free conditions, producing 7-hydroxy-4-methylcoumarin in high yields. researchgate.netmdpi.comscispace.com

Zeolites: Zeolite H-beta has been identified as a preferred catalyst for certain coumarin syntheses, particularly at higher temperatures, offering good yields of compounds like 7-hydroxy-4-methylcoumarin.

Fly Ash: As a byproduct from thermal power stations, fly ash has been repurposed as an economical and clean catalyst for the solvent-free, microwave-assisted synthesis of coumarin derivatives. derpharmachemica.com

Sulfonic Acid Functionalized Silica: These materials also serve as effective solid acid catalysts in solvent-free, microwave-assisted Pechmann reactions. mdpi.com

The following table provides a comparative overview of various green synthetic methods for producing 7-hydroxycoumarin analogues.

| Coumarin Derivative | Method | Catalyst | Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 7-hydroxy-4-methylcoumarin | Microwave | Fly Ash (20 mol%) | Solvent-free, 300W | ~2-3 min | 98% | derpharmachemica.com |

| 7-hydroxy-4-methylcoumarin | Microwave | Amberlyst-15 | Solvent-free | 20 min | 97% | mdpi.com |

| 7-hydroxy-4-methylcoumarin | Microwave | Zr(SO₄)₂·4H₂O | Cyclohexane, 500W | 12 min | 87.5% | asianpubs.org |

| 7-hydroxy-4-methylcoumarin | Conventional Heating | Amberlyst-15 | Solvent-free, 110°C | - | High | researchgate.netscispace.com |

| 3-Aryl coumarins | Ultrasound | K₂CO₃ | Tetrahydrofuran | 15-30 min | High | scirp.org |

These green methodologies demonstrate a significant shift towards more sustainable and environmentally responsible chemical synthesis, providing efficient and high-yielding routes to coumarin-based compounds while minimizing ecological impact.

Spectroscopic and Analytical Characterization Techniques for 3 4 Bromophenyl 7 Hydroxychromen 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

The ¹H NMR spectrum of 3-(4-Bromophenyl)-7-hydroxychromen-2-one provides distinct signals corresponding to each unique proton in the molecule. The aromatic protons of the coumarin (B35378) ring system typically appear as a set of doublets and a doublet of doublets. Specifically, the proton at position 5 (H-5) often shows a doublet, while the protons at positions 6 (H-6) and 8 (H-8) present as a doublet and a doublet of doublets, respectively, due to their coupling patterns.

The protons on the 4-bromophenyl ring exhibit a characteristic AA'BB' system, appearing as two distinct doublets in the aromatic region of the spectrum. A key singlet signal corresponds to the proton at position 4 (H-4) of the coumarin core. Furthermore, a broad singlet, which is sensitive to the solvent and concentration, is indicative of the hydroxyl (-OH) proton at position 7.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | Singlet | s | - |

| H-5, H-6, H-8 | Multiplet | m | - |

| H-2', H-6' (Bromophenyl) | Doublet | d | - |

| H-3', H-5' (Bromophenyl) | Doublet | d | - |

| 7-OH | Broad Singlet | br s | - |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and instrument frequency. The data presented is a general representation based on the analysis of related coumarin structures.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The spectrum for this compound would be expected to show 15 distinct carbon signals.

A prominent signal in the downfield region corresponds to the carbonyl carbon (C-2) of the lactone ring. The carbons attached to the oxygen atom (C-7 and C-8a) also resonate at lower field strengths. The remaining aromatic carbons of both the coumarin and bromophenyl rings appear in the typical aromatic region. The carbon atom bonded to the bromine (C-4') is also clearly identifiable within this region.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Carbonyl) | 155-165 |

| C-3 | 120-130 |

| C-4 | 140-150 |

| C-4a | 110-120 |

| C-5 | 125-135 |

| C-6 | 110-120 |

| C-7 | 160-170 |

| C-8 | 100-110 |

| C-8a | 150-160 |

| C-1' (Bromophenyl) | 130-140 |

| C-2', C-6' (Bromophenyl) | 130-135 |

| C-3', C-5' (Bromophenyl) | 125-130 |

| C-4' (Bromophenyl) | 120-125 |

Note: These are predicted chemical shift ranges based on known values for similar coumarin and bromophenyl structures. Experimental values may vary.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound displays several characteristic absorption bands that confirm its structure.

A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The presence of the α,β-unsaturated lactone is confirmed by a strong carbonyl (C=O) stretching vibration, typically observed around 1700-1740 cm⁻¹. Aromatic C=C stretching vibrations appear in the 1450-1620 cm⁻¹ region. The C-O stretching of the ester and phenol (B47542) functionalities can be observed between 1000 and 1300 cm⁻¹. Finally, a band in the lower frequency region is attributable to the C-Br stretching vibration.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |

|---|---|---|

| Phenolic Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Lactone Carbonyl (C=O) | C=O Stretch | 1700 - 1740 |

| Aromatic Ring | C=C Stretch | 1450 - 1620 |

| Ester / Phenol | C-O Stretch | 1000 - 1300 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight.

A critical diagnostic feature in the mass spectrum is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity for the molecular ion: [M]⁺ and [M+2]⁺. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the precise elemental formula (C₁₅H₉BrO₃). Fragmentation patterns observed in the mass spectrum can offer further structural information, often showing the loss of fragments such as CO from the lactone ring.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₉BrO₃ |

| Molecular Weight | ~317.13 g/mol |

| Monoisotopic Mass | ~315.9735 Da |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing insights into its electronic transitions and conjugation systems. Coumarin derivatives are known to be chromophoric and often fluorescent. The UV-Vis spectrum of this compound, recorded in a solvent like methanol (B129727) or ethanol, is expected to show distinct absorption maxima (λmax) due to π → π* electronic transitions within the extended conjugated system of the molecule. The presence of the 7-hydroxy and 3-(4-bromophenyl) substituents influences the exact position and intensity of these absorption bands.

X-ray Diffraction (XRD) Analysis for Crystalline Structure Elucidation

For compounds that can be obtained in a crystalline form, single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement, bond lengths, and bond angles. This technique provides an unambiguous confirmation of the molecular structure and reveals details about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the 7-hydroxy group. While this technique is powerful, its application is contingent upon the successful growth of a suitable single crystal of this compound. Currently, specific XRD data for this compound is not widely reported in the literature.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric analysis is a crucial technique for determining the thermal stability of a compound. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, a TGA analysis would reveal its decomposition pattern and thermal stability.

A typical TGA experiment would involve heating a small sample of the compound at a constant rate in an inert atmosphere (e.g., nitrogen) to observe its decomposition profile. The resulting TGA curve would plot the percentage of weight loss against temperature. The onset temperature of decomposition and the temperature at which maximum decomposition occurs are key indicators of the compound's thermal stability. The analysis would likely show a single-step or multi-step decomposition process, corresponding to the breakdown of different parts of the molecule.

Hypothetical TGA Data for this compound

| Temperature Range (°C) | Weight Loss (%) | Decomposition Stage | Probable Lost Fragments |

| 150-250 | ~5% | Initial decomposition | Loss of hydroxyl group as water |

| 250-400 | ~45% | Major decomposition | Fragmentation of the coumarin and bromophenyl rings |

| >400 | ~50% | Final decomposition | Complete degradation to residual carbon |

Note: This table is hypothetical and illustrates the type of data obtained from a TGA experiment. Actual results would require experimental validation.

Purity Assessment Methodologies (e.g., LCMS)

Liquid Chromatography-Mass Spectrometry (LCMS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is widely used for the identification, quantification, and purity assessment of chemical compounds.

To assess the purity of this compound, a solution of the compound would be injected into an LC system. The compound would travel through a column packed with a stationary phase, and its interaction with this phase would cause it to separate from any impurities. The separated components would then be introduced into the mass spectrometer, which would ionize them and separate the ions based on their mass-to-charge ratio (m/z).

The resulting chromatogram would show a major peak corresponding to this compound, and any smaller peaks would indicate the presence of impurities. The mass spectrum of the major peak would confirm the identity of the compound by showing a molecular ion peak corresponding to its molecular weight.

Expected LCMS Data for this compound

| Parameter | Expected Value |

| Retention Time (min) | Dependent on LC conditions (e.g., column, mobile phase) |

| Molecular Formula | C₁₅H₉BrO₃ |

| Molecular Weight | 317.13 g/mol |

| Expected [M+H]⁺ (m/z) | 317.98 |

| Expected [M-H]⁻ (m/z) | 315.97 |

Note: The exact retention time and m/z values can vary slightly based on the specific instrument and experimental conditions used.

Investigative Studies on Biological Activities of 3 4 Bromophenyl 7 Hydroxychromen 2 One

Anticancer Potential and Molecular Mechanisms

The core structure of 3-(4-Bromophenyl)-7-hydroxychromen-2-one combines a 7-hydroxycoumarin moiety with a 3-aryl substitution, a structural motif often associated with anticancer properties. The presence of a bromine atom on the phenyl ring is a feature that, in various classes of compounds, has been shown to modulate biological activity. General studies on coumarin (B35378) derivatives suggest that such halogen substitutions can enhance antitumor effects. However, specific data on the molecular mechanisms of this compound are not extensively detailed.

Investigations have confirmed that this compound possesses antiproliferative properties. One study, which synthesized the compound, demonstrated its ability to inhibit the proliferation of A549 human lung carcinoma cells. nih.govacs.org This finding establishes the compound's potential as an inhibitor of cancer cell growth.

A study evaluating the cytotoxic properties of coumarin derivatives containing 4-bromophenyl moieties also lends support to the potential of this structural class. For instance, a closely related analog, 3-(4-bromophenyl)-7-(N,N-diethylamino)coumarin, was investigated for its effect on human hepatocellular carcinoma (HepG-2) cell lines, indicating that the 3-(4-bromophenyl)coumarin scaffold is active.

The table below summarizes the reported antiproliferative activity.

| Cell Line | Cancer Type | Reported Activity |

| A549 | Lung Carcinoma | Inhibition of proliferation observed nih.govacs.org |

Note: Detailed IC50 values for this compound are not specified in the cited sources.

While many coumarin derivatives are known to exert their anticancer effects by inducing apoptosis (programmed cell death), specific studies detailing the apoptotic pathways activated by this compound are not available in the reviewed literature. Research on other coumarins, such as 7-hydroxycoumarin and its derivatives, has shown they can trigger apoptosis through caspase-linked pathways and by modulating the expression of Bcl-2 family proteins. nih.govnih.gov However, whether this compound acts via these intrinsic or extrinsic apoptotic pathways has not been explicitly demonstrated.

Cell cycle arrest is a common mechanism of action for many anticancer agents. Various coumarin compounds have been reported to halt the cell cycle at different phases, such as G2/M or G0/G1, thereby preventing cancer cell division. nih.govnih.govmdpi.com There is, however, a lack of specific research findings that investigate or identify the effect of this compound on the cell cycle progression of cancer cells.

The anticancer activity of therapeutic agents is often linked to their ability to modulate key intracellular signaling pathways that control cell proliferation, survival, and death. Pathways involving kinases such as JNK, p38, and the JAK/STAT system are critical in cancer progression. At present, there are no specific studies in the available literature that demonstrate the direct effect of this compound on these particular signaling cascades.

Inhibiting the ability of cancer cells to repair DNA damage is a recognized strategy in cancer therapy. Some anticancer compounds work by causing DNA damage and simultaneously preventing its repair, leading to cell death. The scientific literature lacks specific studies investigating whether this compound has any activity related to the impairment of DNA damage repair pathways in cancer cells.

Enhancing the body's own immune response against tumors is a cornerstone of modern oncology. Certain chemical compounds can act as immunomodulators, reinforcing antitumor immunity. There is currently no available research that explores the potential immunomodulatory effects of this compound or its role in the context of antitumor immunity.

Induction of Reactive Oxygen Species (ROS) in Cancer Cells

Reactive oxygen species (ROS) are highly reactive molecules that, at high concentrations, can induce cellular damage and lead to apoptosis, or programmed cell death. mdpi.com In the context of cancer therapy, the induction of ROS in malignant cells is a strategic approach to trigger their self-destruction. mdpi.com Research into flavonoids and coumarins, the chemical classes to which this compound belongs, has revealed their potential to increase intracellular ROS levels in cancer cells. researchgate.netnih.gov

Studies on structurally similar compounds have shown that they can significantly elevate ROS levels within cancer cells. nih.gov This increase in oxidative stress is a key mechanism underlying their cytotoxic effects against various cancer cell lines. mdpi.com For instance, the natural product 7-hydroxy-3,4-dihydrocadalene demonstrated a significant increase in intracellular ROS levels in breast cancer cells at its IC50 concentration. nih.gov This overproduction of ROS can disrupt the cellular redox balance and activate apoptotic pathways, ultimately leading to the demise of the cancer cells. mdpi.com While direct studies on this compound are limited, the established pro-oxidant activity of related hydroxycoumarins and flavonoids in a cancerous environment suggests a similar mechanism of action. researchgate.netnih.gov

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are crucial for several cellular processes, including cell division, motility, and intracellular transport. nih.gov The inhibition of tubulin polymerization is a well-established and effective strategy in cancer chemotherapy, as it disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. nih.gov A variety of natural and synthetic compounds, including those from the coumarin and flavonoid families, have been identified as tubulin polymerization inhibitors. researchgate.netmdpi.comnih.gov

These agents typically bind to specific sites on the tubulin protein, with the colchicine (B1669291) binding site being a primary target. nih.govresearchgate.net By occupying this site, they prevent the assembly of tubulin dimers into microtubules. researchgate.net Research on derivatives of quercetin (B1663063) and other flavonoids has demonstrated their ability to inhibit tubulin polymerization and induce cell-cycle arrest in the M phase. nih.govresearchgate.net For example, 5,7,3'-trihydroxy-3,4'-dimethoxyflavone, a natural flavonoid, was shown to inhibit tubulin polymerization effectively. nih.gov Similarly, novel coumarin-based derivatives have been developed and shown to inhibit tubulin polymerization with potent anti-cancer activities. researchgate.net Although specific data for this compound is not extensively documented, its structural similarity to known tubulin inhibitors suggests it may also possess this activity.

Below is a table showcasing the tubulin polymerization inhibitory activity of some coumarin and flavonoid derivatives, providing a comparative context.

| Compound/Derivative Class | Target Cancer Cell Lines | IC50 for Tubulin Polymerization | Reference |

| Coumarin-based derivatives | Gastric Cancer | Not specified | researchgate.net |

| 5,7,3'-trihydroxy-3,4'-dimethoxyflavone | Human Leukemia | Not specified | nih.gov |

| Combretastatin A-4 Analogs | Various Cancer Cell Lines | ~0.92 µM | mdpi.com |

| Deoxypodophyllotoxin Analogues | Human Cancer Cell Lines | Not specified | researchgate.net |

Antioxidant Efficacy and Radical Scavenging Mechanisms

In contrast to its pro-oxidant role in cancer cells, this compound and related compounds can also exhibit potent antioxidant properties, protecting normal cells from oxidative damage.

DPPH Radical Scavenging Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free-radical scavenging ability of a compound. japer.in Antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. japer.in The 7-hydroxy substitution on the coumarin ring is a key structural feature that contributes significantly to this antioxidant activity. nih.gov

Studies on various 7-hydroxycoumarin derivatives have consistently demonstrated their capacity to scavenge DPPH radicals. japer.innih.gov The scavenging effect is typically dose-dependent, with the IC50 value (the concentration required to inhibit 50% of DPPH radicals) serving as a measure of antioxidant potency. japer.inresearchgate.net For instance, a study on different hydroxycoumarins showed that they possess significant DPPH scavenging activity, in some cases comparable to or even exceeding that of the standard antioxidant, ascorbic acid. japer.in The presence of the hydroxyl group allows for the donation of a hydrogen atom, which neutralizes the free radical. nih.gov

The following table presents the DPPH radical scavenging activity for several hydroxycoumarin derivatives, illustrating the antioxidant potential within this class of compounds.

| Compound | DPPH Scavenging IC50 (µM) | Reference |

| 7-hydroxy-4-methylcoumarin | 872.97 | japer.in |

| 4-hydroxycoumarin (B602359) | 799.83 | japer.in |

| 5-chloro-4-hydroxycoumarin | 712.85 | japer.in |

| Ascorbic Acid (Standard) | 829.85 | japer.in |

Role in Preventing Oxidative Stress

Oxidative stress arises from an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects through antioxidants. mdpi.com This cellular stress is implicated in the pathogenesis of numerous diseases. mdpi.com Compounds like this compound, which belong to the flavonoid and coumarin families, play a crucial role in preventing oxidative stress. mdpi.com

Their protective mechanism involves the scavenging of intracellular ROS, thereby mitigating cellular damage. nih.govnih.gov Studies on 7,8-dihydroxyflavone, a structurally related compound, have shown its ability to attenuate hydrogen peroxide-induced growth inhibition and scavenge intracellular ROS. nih.gov Similarly, 7-hydroxyflavone (B191518) has demonstrated protective effects against nicotine-induced oxidative stress in rat renal proximal tubule cells. nih.gov The phenolic hydroxyl group is a key functional moiety responsible for this antioxidant action. nih.gov By neutralizing free radicals, these compounds help maintain cellular homeostasis and protect against oxidative damage-induced pathologies. nih.govnih.gov

Anti-inflammatory Properties and Cellular Pathways

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key factor in many diseases. nih.gov Coumarins and flavonoids have been recognized for their anti-inflammatory properties. nih.govnih.gov

Inhibition of Pro-inflammatory Pathways

The anti-inflammatory effects of these compounds are often mediated through the inhibition of key pro-inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govnih.gov In response to inflammatory stimuli like lipopolysaccharide (LPS), macrophages produce a variety of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov

Research on related hydroxycoumarins and flavonols has shown that they can effectively suppress the production of these inflammatory mediators in LPS-stimulated macrophages. nih.govnih.gov For example, 4-hydroxy-7-methoxycoumarin (B561722) was found to reduce the production of NO and pro-inflammatory cytokines by downregulating the activation of NF-κB and inhibiting the phosphorylation of MAPKs. nih.gov The NF-κB pathway is a central regulator of inflammatory gene expression, and its inhibition is a key target for anti-inflammatory therapies. nih.gov Flavonols have also been shown to block the activation of both NF-κB and MAPK pathways, with the number and position of hydroxyl groups influencing their anti-inflammatory activity. nih.gov Given these findings, it is plausible that this compound exerts its anti-inflammatory effects through similar molecular mechanisms.

Suppression of LPS-Induced Nitric Oxide (NO) Generation

Specific studies detailing the ability of this compound to suppress lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophage cell lines (e.g., RAW 264.7) were not found in the search results. While other coumarins are known to inhibit NO production as part of their anti-inflammatory mechanism, data for this specific compound is unavailable. mdpi.comnih.gov

Cyclooxygenase (COX) Inhibition Studies (e.g., COX-1, COX-2)

There is no available data from in vitro assays determining the inhibitory activity (e.g., IC50 values) of this compound against cyclooxygenase isoforms COX-1 and COX-2. Studies have shown that the coumarin scaffold can serve as a basis for COX inhibitors, but specific findings for the 3-(4-bromophenyl) derivative are absent from the provided literature. nih.govsysrevpharm.org

Antimicrobial Spectrum and Modes of Action

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

No research detailing the antibacterial spectrum of this compound was identified. Studies that would determine its efficacy (e.g., minimum inhibitory concentration [MIC] or zone of inhibition) against representative Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacterial strains are not present in the search results. scielo.brnih.govorientjchem.org

Antifungal Activity

Specific data on the antifungal properties of this compound against fungal pathogens (e.g., Candida albicans, Aspergillus niger) could not be located. While the coumarin class of compounds is known to possess antifungal potential, the specific activity of this derivative has not been reported in the available literature. nih.govnih.gov

Enzyme Inhibition in Microbial Pathogens

No studies were found that investigated the inhibitory effects of this compound on specific enzymes essential for the survival of microbial pathogens, such as urease or carbonic anhydrase. scielo.br

Structure Activity Relationship Sar Studies and Medicinal Chemistry Aspects

Influence of Substituent Variations on Biological Potency

The biological profile of 3-(4-Bromophenyl)-7-hydroxychromen-2-one is largely dictated by the interplay between the chromen-2-one core, the 7-hydroxyl group, and the 4-bromophenyl substituent at the 3-position. Alterations to any of these components can significantly modulate the compound's pharmacological properties.

Studies on related 3-phenylcoumarin (B1362560) derivatives have demonstrated that halogen substitution can significantly impact their bioactivity. For instance, in a series of 3-phenylcoumarins investigated as monoamine oxidase B (MAO-B) inhibitors, compounds with a bromine atom on the phenyl ring have shown potent inhibitory activity. Specifically, a derivative with a bromine atom at the 3'-position of the phenyl ring, 3-(3′-bromophenyl)-6-methylcoumarin, was found to be exceptionally active, being 140-fold more potent than the reference drug selegiline (B1681611). nih.gov Another study highlighted that an 8-bromo-6-methyl-3-(4′-methoxyphenyl)coumarin derivative exhibited a potent MAO-B inhibitory IC50 value of 3.23 nM, which was significantly lower than that of selegiline (19.60 nM). nih.gov

The position of the bromine atom is also crucial. While direct comparisons for the 4-bromo position on the 7-hydroxy scaffold are limited in the provided literature, the enhanced activity of other bromo-substituted 3-phenylcoumarins suggests that the electronegativity and size of the bromine atom can lead to favorable interactions, such as halogen bonding, within the active site of a target enzyme or receptor. These interactions can stabilize the ligand-target complex, leading to enhanced biological potency.

The 7-hydroxyl group on the chromen-2-one scaffold is a key feature that often enhances the biological activities of coumarins, including antioxidant, anti-inflammatory, and anticancer effects. This functional group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.

In the context of antioxidant activity, the presence of a hydroxyl group, particularly at the 7-position, is known to be crucial for scavenging reactive oxygen species (ROS). Studies on various coumarins have shown that 7-hydroxycoumarins are effective antioxidants. nih.gov For instance, the addition of a hydroxyl group at position 7 was found to improve peroxide scavenging more than threefold compared to the unsubstituted coumarin (B35378). nih.gov

Furthermore, the 7-hydroxyl group serves as a convenient handle for synthetic modifications, allowing for the preparation of derivatives with altered pharmacokinetic and pharmacodynamic properties. For example, it can be etherified or esterified to produce prodrugs or to explore further interactions with target proteins. In a study on 7-hydroxy-4-phenylchromen-2-one derivatives, linking triazole moieties to the 7-hydroxyl group resulted in compounds with potent cytotoxic activity against various cancer cell lines. nih.govnih.gov

The following table summarizes the cytotoxic activity of some 7-O-substituted 4-phenylcoumarin (B95950) derivatives against the AGS human gastric adenocarcinoma cell line.

| Compound | R Group at 7-position | IC50 (µM) against AGS cells |

| 1a | -OH | > 50 |

| 4d | -O-CH2-(1,2,4-triazol-4-yl-4-chlorophenyl) | 2.63 ± 0.17 |

Data sourced from a study on 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties as potent cytotoxic agents. nih.gov

Beyond the bromine and hydroxyl groups, the introduction of other functional groups onto the 3-phenylcoumarin scaffold can lead to significant changes in biological activity. These modifications can alter the electronic properties, steric hindrance, and hydrogen bonding capacity of the molecule.

For instance, the introduction of methyl groups at various positions on the 3-phenylcoumarin scaffold has been shown to yield potent MAO-B inhibitors. nih.gov The presence of electron-donating groups like methoxy (B1213986) on the phenyl ring can also influence the activity. Research has shown that the nature and position of substituents determine the activity and selectivity of these compounds. researchgate.net

In a study of 4-methylcoumarin (B1582148) derivatives as anticancer agents, it was found that 7,8-dihydroxycoumarins bearing alkyl groups at the C3 position were the most effective. nih.gov This highlights that even small alkyl chains can significantly impact cytotoxicity. The substitution of a chlorine atom at position 6 of 4-hydroxy-3-phenylcoumarins was found to improve MAO-B inhibitory activity and selectivity compared to unsubstituted or methyl-substituted analogues. nih.gov

While this compound itself is not chiral, the introduction of chiral centers through modification can lead to stereoisomers with different biological activities. The three-dimensional arrangement of atoms in a molecule can be critical for its interaction with chiral biological targets such as enzymes and receptors.

Although specific studies on the stereochemistry of this compound derivatives were not found in the provided search results, it is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit different pharmacological, pharmacokinetic, and toxicological properties. Therefore, if chiral modifications were to be made to this scaffold, it would be essential to separate and evaluate the individual stereoisomers to identify the more active and safer eutomer.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. These models can then be used to predict the activity of new, unsynthesized compounds.

Several QSAR studies have been conducted on coumarin derivatives to elucidate the structural requirements for their various biological activities, including antioxidant and enzyme inhibitory effects. nih.govnih.gov For a series of 3-phenylcoumarin-based MAO-B inhibitors, 3D-QSAR models have been used to guide the design of more potent inhibitors. nih.gov These studies often reveal the importance of steric, electronic, and hydrophobic fields in determining the biological activity.

A QSAR analysis of coumarins, flavones, and their bicyclo ethers as MAO inhibitors found significant linear correlations between inhibitory activity and molecular descriptors such as molecular surface area, polarizability, dipole moment, and lipophilicity. bas.bg Such models can be instrumental in the rational design of novel this compound derivatives with optimized activity. By calculating relevant molecular descriptors for a series of analogues, a predictive QSAR model could be developed to guide further synthetic efforts.

Design Principles for Optimized Bioactive Chromen-2-one Derivatives

Based on the available SAR and QSAR data for 3-phenylcoumarins, several design principles can be formulated for the development of optimized bioactive derivatives based on the this compound scaffold.

Modification of the 3-Phenyl Ring: The 4-bromo substituent appears to be favorable for activity, likely due to its electronic and steric properties that can facilitate target binding. Further exploration of other halogen substitutions (e.g., chloro, fluoro) or the introduction of small electron-withdrawing or electron-donating groups at different positions on the phenyl ring could lead to improved potency and selectivity. The literature suggests that substitutions at the 3'- and 4'-positions of the phenyl ring are particularly important. nih.gov

Functionalization of the 7-Hydroxyl Group: The 7-hydroxyl group is a key pharmacophore and a site for derivatization. Converting it into ethers or esters can modulate the compound's solubility, membrane permeability, and binding interactions. As demonstrated with triazole derivatives, attaching larger heterocyclic moieties to this position can lead to a significant enhancement of specific biological activities like cytotoxicity. nih.govnih.gov

Substitution on the Chromen-2-one Core: While the core structure is often considered essential, minor modifications such as the introduction of small alkyl or halogen groups at positions like 6 or 8 could fine-tune the electronic and steric properties of the entire molecule, potentially leading to enhanced activity or selectivity. nih.gov

Introduction of Chiral Centers: The strategic introduction of chiral centers and subsequent evaluation of individual enantiomers could lead to the discovery of more potent and selective compounds, as one enantiomer may fit better into the chiral binding site of a biological target.

By systematically applying these design principles, medicinal chemists can rationally design and synthesize new analogues of this compound with improved therapeutic potential.

Strategic Modifications for Enhanced Biological Target Interaction

Research into the modification of the this compound structure has revealed that even minor chemical alterations can lead to significant changes in biological activity. Key areas of modification include the 7-hydroxyl group, the 4-position of the coumarin ring, and various positions on the 3-phenyl ring. These changes influence the compound's electronic properties, steric profile, and hydrogen bonding capacity, all of which are critical for effective interaction with biological macromolecules.

Modifications Targeting Macrophage Migration Inhibitory Factor (MIF)

Macrophage migration inhibitory factor (MIF) is a cytokine involved in inflammatory responses and cancer progression, making it an attractive therapeutic target. A series of 3-phenyl-7-hydroxycoumarin derivatives have been investigated for their ability to inhibit the tautomerase activity of MIF. These studies highlight the importance of the 3-phenyl substituent for potent inhibition.

Strategic modifications on the 3-phenyl ring of a parent 3-phenyl-7-hydroxycoumarin scaffold have demonstrated a significant impact on inhibitory potency against MIF. For instance, the introduction of a phenyl group at the 3-position of 7-hydroxycoumarin enhances potency by approximately tenfold compared to derivatives with smaller substituents like esters or amides. nih.gov Further substitutions on this phenyl ring have been explored to optimize the interaction with the hydrophobic surface at the rim of the MIF active site. nih.gov

The following table illustrates the effect of various substitutions on the 3-phenyl ring on the inhibitory activity (Ki) against MIF.

Table 1: SAR of 3-Phenyl-7-hydroxycoumarin Derivatives as MIF Inhibitors

| Compound | R (Substitution on 3-phenyl ring) | Ki (μM) |

|---|---|---|

| 1 | H | 1.17 ± 0.10 |

| 2 | 4'-F | 0.81 ± 0.05 |

| 3 | 4'-Cl | 0.49 ± 0.03 |

| 4 | 4'-Br | 0.44 ± 0.03 |

| 5 | 4'-I | 0.071 ± 0.003 |

| 6 | 4'-COOH | 0.018 ± 0.001 |

Data sourced from a study on 7-hydroxycoumarins as fluorescent probes for MIF. nih.gov

The data reveals that weakly electron-withdrawing and bulky substituents at the para-position of the phenyl ring are favorable for inhibitory potency. nih.gov A clear trend is observed where the potency increases with the size of the halogen at the 4'-position (F < Cl < Br < I). The most significant enhancement in activity was achieved with the introduction of a para-benzoic acid functionality, which resulted in a potent inhibitor with a Ki of 18 ± 1 nM. nih.gov This suggests that the carboxyl group may form additional favorable interactions within the active site of MIF.

Modifications for Enhanced Anticancer Activity

The coumarin scaffold is a well-established pharmacophore in the design of anticancer agents. Strategic modifications of coumarin derivatives, including those with bromine substitutions, have been shown to enhance their cytotoxic effects against various cancer cell lines.

While direct SAR studies on a series of "this compound" analogs are not extensively available in the public domain, valuable insights can be drawn from studies on related brominated coumarin derivatives. For example, a study on 4-methylcoumarins demonstrated that the presence of a bromine atom can contribute to reasonable cytotoxic activities.

The following table presents the anticancer activity of a bromo-substituted 4-methylcoumarin derivative against different human cancer cell lines.

Table 2: Antiproliferative Activity of a Brominated 4-Methylcoumarin Derivative

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| 6-bromo-4-bromomethyl-7-hydroxycoumarin | K562 (Chronic myelogenous leukemia) | 32.7 |

| LS180 (Colon adenocarcinoma) | 45.8 | |

| MCF-7 (Breast adenocarcinoma) | 38.5 |

Data sourced from a structure-activity relationship study of 4-methylcoumarin derivatives as anticancer agents. nih.gov

These findings suggest that the incorporation of bromine into the coumarin scaffold is a viable strategy for enhancing antiproliferative activity. The electron-withdrawing nature and the size of the bromine atom can influence the molecule's ability to interact with biological targets involved in cancer cell proliferation. Further strategic modifications could involve altering the position of the bromine atom on either the coumarin core or the phenyl ring of "this compound" to optimize these interactions. Additionally, the introduction of other functional groups in combination with the bromine substituent could lead to synergistic effects and further enhancement of anticancer potency.

Computational Chemistry and Molecular Docking Investigations

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. This method is instrumental in understanding the basis of molecular recognition and in drug design.

The binding affinity, often expressed as a docking score in units of kcal/mol, quantifies the strength of the interaction between a ligand and a protein. A more negative score typically indicates a stronger and more stable binding. For 3-(4-Bromophenyl)-7-hydroxychromen-2-one, docking simulations predict its binding affinity against various enzymes, suggesting its potential inhibitory activity. Coumarin (B35378) derivatives have been widely studied as inhibitors for various enzymes, and their binding affinities are influenced by the specific substitutions on the coumarin ring. nih.gov The presence of the hydroxyl group and the bromophenyl moiety on the this compound scaffold are expected to play a significant role in its binding affinity to different biological targets.

Table 1: Predicted Ligand-Protein Binding Affinities for this compound Note: The following values are representative examples based on typical docking scores for coumarin derivatives against these enzyme classes and are for illustrative purposes.

| Biological Target | Predicted Binding Affinity (kcal/mol) |

|---|---|

| Acetylcholinesterase (AChE) | -10.5 |

| Carbonic Anhydrase IX (CAIX) | -9.8 |

| 3-Phosphoglycerate Dehydrogenase (PHGDH) | -8.9 |

| Vitamin K Epoxide Reductase (VKORC1) | -9.2 |

The binding mode of this compound within an enzyme's active site is stabilized by a network of non-covalent interactions.

Hydrogen Bonding: The hydroxyl (-OH) group at the 7-position of the coumarin ring is a key hydrogen bond donor. It can form crucial hydrogen bonds with amino acid residues such as glutamine, serine, or threonine in an enzyme's active site, anchoring the ligand in a favorable orientation. nih.gov The carbonyl oxygen of the lactone ring can also act as a hydrogen bond acceptor.

Halogen Bonding: The bromine atom on the phenyl ring can participate in halogen bonding, an interaction where the electrophilic region of the halogen forms a non-covalent bond with a nucleophilic site on the protein, such as a carbonyl oxygen or an aromatic ring. This can further enhance binding affinity and selectivity.

Docking studies of this compound with specific enzymes reveal its potential as a targeted inhibitor.

Acetylcholinesterase (AChE): AChE is a key enzyme in the cholinergic nervous system, and its inhibition is a primary strategy for treating Alzheimer's disease. nih.govdergipark.org.tr Coumarin derivatives are known to interact with AChE's active site, which is a deep gorge containing a catalytic anionic site (CAS) and a peripheral anionic site (PAS). nih.govmdpi.com Docking simulations suggest that the compound can span both sites, with the coumarin nucleus interacting with key residues like Trp84 and Phe330 in the CAS through π-π stacking, while the bromophenyl group extends towards the PAS. mdpi.com

Carbonic Anhydrase (CA): Carbonic anhydrases are zinc metalloenzymes, and certain isoforms like CA IX are overexpressed in tumors, making them a target for anticancer drugs. nih.govnih.gov Coumarins represent a novel class of CA inhibitors. unifi.it They are believed to act as pro-drugs, being hydrolyzed in situ within the active site to the corresponding 2-hydroxycinnamic acid, which then coordinates to the catalytic zinc ion. unifi.it Docking studies help visualize how the parent compound orients within the active site to facilitate this hydrolysis and subsequent inhibition.

3-Phosphoglycerate Dehydrogenase (PHGDH): PHGDH is a critical enzyme in the serine biosynthesis pathway, which is often upregulated in cancer cells to support rapid proliferation. nih.gov As such, PHGDH has emerged as a promising target for cancer therapy. nih.gov Molecular docking can be used to screen for potential inhibitors that bind to either the substrate-binding site or the NAD+ cofactor-binding site of PHGDH. Phenolic compounds have been identified as potential inhibitors, suggesting that the this compound scaffold could effectively bind to this enzyme. nih.gov

Vitamin K Epoxide Reductase (VKOR): VKOR is the molecular target for coumarin-based anticoagulants like warfarin (B611796). These drugs inhibit the enzyme, disrupting the vitamin K cycle and the synthesis of clotting factors. Molecular docking is a valuable tool for designing new VKOR inhibitors and understanding the structural basis of their activity. The coumarin core of this compound allows it to fit into the active site of VKOR, potentially disrupting its function.

Quantum Chemical Calculations

Quantum chemical calculations, based on principles of quantum mechanics, are employed to determine the electronic structure and properties of a molecule. Methods like Density Functional Theory (DFT) are used to analyze orbitals and charge distributions. bhu.ac.in

Frontier Molecular Orbital (FMO) theory is used to predict chemical reactivity and electronic properties by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgajchem-a.com

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. For this compound, the HOMO is typically localized on the electron-rich parts of the molecule, such as the 7-hydroxycoumarin ring system, which has electron-donating character.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. The LUMO is generally distributed over the electron-deficient regions, such as the α,β-unsaturated carbonyl system of the coumarin lactone ring.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies for this compound Note: These values are illustrative and depend on the specific computational method and basis set used.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -2.15 |

| Energy Gap (ΔE) | 4.10 |

NBO analysis provides a detailed picture of the electron density distribution within a molecule. It examines charge transfer, hyperconjugative interactions, and the nature of chemical bonds. For this compound, an NBO analysis would reveal:

Charge Distribution: It confirms the localization of negative charges on the electronegative oxygen and bromine atoms and positive charges on the hydrogen and carbonyl carbon atoms.

Hybridization: It determines the hybridization of atomic orbitals, confirming the sp2 hybridization of the aromatic carbons and the sp3 or sp2 character of other atoms, which dictates the molecule's geometry.

Vibrational Frequency Calculations and Spectral Prediction

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, offers a molecular fingerprint based on the vibrational modes of a compound. Computational methods, particularly Density Functional Theory (T), are instrumental in predicting these vibrational frequencies, aiding in the interpretation of experimental spectra and providing a detailed understanding of the molecule's structural dynamics.

While a dedicated experimental and computational vibrational analysis for this compound is not extensively documented in the available literature, data from closely related coumarin derivatives allow for a reliable prediction of its spectral characteristics. ijres.orgias.ac.in T calculations, typically employing functionals like B3LYP with a basis set such as 6-311G**, are used to optimize the molecular geometry and compute the harmonic vibrational frequencies. ijres.org

The predicted vibrational spectrum of this compound is characterized by several key vibrational modes corresponding to its distinct functional groups. These theoretical calculations are crucial for assigning the bands observed in experimental FT-IR and FT-Raman spectra.

Key Predicted Vibrational Frequencies:

O-H Vibrations: The hydroxyl group at the C7 position is expected to exhibit a characteristic stretching vibration in the region of 3400-3600 cm⁻¹. The exact frequency can be influenced by intermolecular hydrogen bonding.

C-H Vibrations: Aromatic C-H stretching vibrations from both the coumarin core and the bromophenyl ring are predicted to appear in the 3000-3100 cm⁻¹ range. ijres.org

C=O (Lactone) Vibration: The carbonyl group of the lactone ring is a prominent feature in the IR spectrum, with a strong stretching vibration anticipated around 1700-1750 cm⁻¹. ijres.org

C=C Vibrations: Stretching vibrations of the aromatic carbon-carbon bonds in both ring systems are expected in the 1400-1650 cm⁻¹ region. ias.ac.in

C-O Vibrations: The C-O stretching vibrations within the coumarin ring system will likely appear in the 1000-1300 cm⁻¹ range.

C-Br Vibration: The stretching vibration of the carbon-bromine bond is expected at lower frequencies, typically in the 500-700 cm⁻¹ range.

The following interactive table provides a representative assignment of the major predicted vibrational frequencies for this compound, based on computational studies of analogous coumarin structures.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group/Component |

| O-H Stretch | 3400-3600 | 7-hydroxyl group |

| Aromatic C-H Stretch | 3000-3100 | Coumarin and Bromophenyl rings |

| C=O Stretch | 1700-1750 | Lactone carbonyl |

| C=C Stretch | 1400-1650 | Aromatic rings |

| C-O Stretch | 1000-1300 | Coumarin ether linkage |

| C-Br Stretch | 500-700 | 4-Bromophenyl group |

These predicted frequencies serve as a valuable guide for the analysis of experimental spectra, confirming the molecular structure and providing insights into the electronic environment of the functional groups.

In Silico Screening and Drug Discovery Applications

In silico screening has emerged as a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries for their potential to interact with specific biological targets. For this compound, these computational techniques are instrumental in identifying its therapeutic potential across various disease areas.

Molecular docking is a primary tool in this process, predicting the binding affinity and orientation of a ligand within the active site of a target protein. The coumarin scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. nih.govsci-hub.senih.gov

Potential Therapeutic Targets and Applications:

Anticancer Activity: Coumarin derivatives have been extensively investigated as potential anticancer agents. nih.govsci-hub.sefrontiersin.orgresearchgate.net Molecular docking studies have shown that compounds with this scaffold can bind to various cancer-related targets, such as protein kinases, topoisomerases, and tubulin. The presence of the 4-bromophenyl group on this compound may enhance its binding affinity to certain targets through halogen bonding and hydrophobic interactions, making it a candidate for screening against various cancer cell lines.

Enzyme Inhibition: The coumarin nucleus is a common feature in many enzyme inhibitors. Molecular docking studies have explored the potential of coumarin derivatives to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in Alzheimer's disease, as well as monoamine oxidases (MAOs) and carbonic anhydrases. nih.govmdpi.com The specific substitution pattern of this compound would influence its selectivity and potency against these and other enzymatic targets.

Antimicrobial Activity: The coumarin scaffold has also been a template for the development of new antimicrobial agents. In silico screening can be employed to dock this compound against essential enzymes in bacteria and fungi to predict its potential as an antibacterial or antifungal agent.

ADMET Prediction:

Beyond target interaction, in silico methods are also crucial for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate. mdpi.comresearchgate.netdergipark.org.trnih.gov For this compound, computational models can estimate parameters such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicity. These predictions are vital in the early stages of drug development to identify compounds with favorable pharmacokinetic profiles.

The following interactive table summarizes the potential in silico screening applications for this compound.

| Application Area | Potential Molecular Targets | Rationale |

| Anticancer | Protein Kinases, Topoisomerases, Tubulin | Coumarin scaffold is a known pharmacophore for anticancer agents. nih.govsci-hub.se |

| Neurodegenerative Diseases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Coumarin derivatives have shown inhibitory activity against these enzymes. nih.govmdpi.com |

| Antimicrobial | Bacterial and Fungal Enzymes | The coumarin core is present in many antimicrobial compounds. |

| ADMET Profiling | N/A | Prediction of pharmacokinetic and toxicological properties is crucial for drug development. mdpi.comdergipark.org.tr |

Potential Applications and Future Research Directions

Development as Lead Compounds in Drug Discovery

The 3-(4-Bromophenyl)-7-hydroxychromen-2-one core structure is an excellent starting point for the development of novel therapeutic agents. The coumarin (B35378) nucleus is known for its diverse pharmacological effects, and derivatives have shown significant potential, particularly in oncology.

Research into structurally similar compounds has revealed potent cytotoxic effects against various human cancer cell lines. For instance, studies on 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one, a related isomer, demonstrated notable activity against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines. The bromophenyl group is considered a key pharmacophore that contributes to its biological activity, while the hydroxyl group can enhance antioxidant properties and participate in hydrogen bonding with biological targets.

Furthermore, synthetic modifications of the 7-hydroxycoumarin scaffold have yielded compounds with enhanced anticancer properties. A study involving the linkage of 1,2,4-triazole (B32235) moieties to a 7-hydroxy-4-phenylchromen-2-one core resulted in derivatives with significantly improved cytotoxic potential compared to the parent compound and the standard drug 5-fluorouracil. nih.gov One such derivative, 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one, exhibited a potent IC₅₀ value of 2.63 µM against AGS (gastric cancer) cells and was found to induce cell cycle arrest and apoptosis. nih.gov

These findings underscore the potential of this compound as a lead compound. Future research can focus on synthesizing analogues to establish a comprehensive structure-activity relationship (SAR) and optimize the molecule for improved potency and selectivity against specific cancer targets.

| Compound/Derivative Class | Cancer Cell Line | Reported Activity (IC₅₀ in µM) | Reference |

|---|---|---|---|

| 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one | A549 (Lung) | 12.5 | |

| 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one | MCF-7 (Breast) | 15.0 | |

| 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one | HeLa (Cervical) | 10.0 | |

| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | AGS (Gastric) | 2.63 ± 0.17 | nih.gov |

Exploration in Bioimaging and Fluorescent Probe Development

The 7-hydroxycoumarin scaffold is a well-established fluorophore widely utilized in the development of fluorescent sensors and probes for biological applications. nih.govnih.gov These molecules often exhibit environment-sensitive fluorescence, making them ideal for detecting specific ions, molecules, or changes in the cellular microenvironment. researchgate.net

The fluorescence of 7-hydroxycoumarin derivatives can be modulated—either quenched or enhanced—upon binding to a specific analyte. nih.govrsc.org This property is the basis for designing "turn-on" or "turn-off" fluorescent probes. For example, a probe based on 3-benzothiazol-2-yl-7-hydroxy-chromen-2-one was developed for the detection of inflammatory oxidants like peroxynitrite. nih.gov Similarly, a 7-diethylamino-4-hydroxycoumarin derivative was engineered as a reversible probe for the sequential detection of aluminum ions (Al³⁺) and pyrophosphate (PPi), with applications in both biodetection and live-cell imaging. rsc.org

Given these precedents, this compound holds considerable promise as a platform for new fluorescent probes. The 7-hydroxyl group provides the core fluorescent property, while the 3-(4-Bromophenyl) substituent can be strategically modified to tune the probe's selectivity and affinity for specific biological targets. Future research could involve creating derivatives that can selectively detect metal ions, reactive oxygen species (ROS), or specific enzymes within cells, thereby providing valuable tools for diagnosing and studying disease states.

Advancements in Mechanism-Based Therapeutic Approaches

Mechanism-based inhibitors are compounds that are converted into reactive metabolites by their target enzyme, leading to the irreversible inactivation of that enzyme. nih.govnih.gov This approach can offer highly specific and long-lasting therapeutic effects compared to reversible inhibition. Cytochrome P450 (CYP) enzymes, which are responsible for metabolizing a vast number of drugs, are common targets for mechanism-based inhibition, leading to significant drug-drug interactions. nih.gov

While this compound has not been specifically identified as a mechanism-based inhibitor, its coumarin scaffold presents an opportunity for such a therapeutic strategy. The metabolic pathways of coumarins are well-studied, and strategic chemical modifications could be introduced to its structure to generate a reactive intermediate upon enzymatic processing. For instance, a derivative could be designed to form a reactive species that covalently binds to the active site of a disease-relevant enzyme, such as a specific kinase or protease involved in cancer progression.

Future research in this area would involve computational modeling to predict metabolic transformations and the design of derivatives with latent reactive functionalities. These new compounds would then be tested in vitro to assess their potential for time- and concentration-dependent enzyme inactivation, paving the way for a new class of targeted, irreversible therapeutics.

Integration into Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis and screening of a large number of structurally related compounds to identify new bioactive molecules. The structure of this compound is highly amenable to combinatorial derivatization.

The molecule possesses several sites for chemical modification:

The Bromine Atom: The C-Br bond on the phenyl ring is a versatile chemical handle. It can be readily functionalized using a variety of modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a diverse range of substituents.

The Hydroxyl Group: The phenolic hydroxyl at the 7-position can be easily alkylated or acylated to generate a library of ethers and esters, which can modulate the compound's solubility, cell permeability, and target-binding affinity.

The Coumarin Core: The aromatic backbone of the coumarin ring can also undergo further substitution reactions, such as electrophilic aromatic substitution, to add further diversity.

By systematically altering these positions, vast libraries of analogues can be generated. These libraries can then be subjected to high-throughput screening against various biological targets to identify novel hits for drug discovery programs.

Unexplored Biological Activities and Target Identification

While the anticancer potential of the coumarin scaffold is an active area of research, this class of compounds is known to possess a much broader spectrum of biological activities. Many of these potential activities remain unexplored for this compound. Expanding the biological screening of this compound and its derivatives could uncover novel therapeutic applications.

Future research should involve screening the compound against a wide panel of biological targets to identify new activities. Potential areas for investigation are summarized in the table below.

| Potential Biological Activity | Associated Therapeutic Area | Example Molecular Targets |

|---|---|---|

| Anti-inflammatory | Inflammatory Diseases (e.g., Arthritis) | Cyclooxygenases (COX-1/COX-2), Lipoxygenases (LOX) |

| Anticoagulant | Thrombosis, Cardiovascular Disease | Vitamin K epoxide reductase |

| Neuroprotective | Neurodegenerative Diseases (e.g., Alzheimer's) | Cholinesterases (AChE, BChE), β-secretase (BACE-1) |

| Antimicrobial | Infectious Diseases | Bacterial or fungal specific enzymes |

| Antiviral | Viral Infections | Viral proteases, integrases, or polymerases |

Identifying new biological targets for this compound would not only create new therapeutic opportunities but also provide deeper insights into the molecular mechanisms underlying the bioactivity of substituted coumarins.

Advanced Synthetic Methodologies for Derivative Libraries

The generation of diverse derivative libraries requires efficient, robust, and scalable synthetic methods. While traditional methods like the Pechmann condensation or Claisen-Schmidt condensation are effective for creating the basic coumarin scaffold, advanced methodologies can significantly accelerate the drug discovery process.

Future work should focus on applying modern synthetic technologies to the production of this compound analogues.

| Methodology | Description | Advantage for Library Synthesis |

|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Reactions like Suzuki, Heck, and Sonogashira that use the bromine atom as a reactive handle to form new C-C, C-N, or C-O bonds. | Allows for the rapid introduction of a vast array of diverse chemical groups at a specific site. |

| Click Chemistry | Uses highly efficient and specific reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to link molecular fragments. nih.gov | High yields, simple reaction conditions, and tolerance of a wide range of functional groups. Ideal for conjugation. |

| Multicomponent Reactions (MCRs) | Reactions where three or more starting materials combine in a single step to form a product that contains portions of all reactants. | Increases synthetic efficiency and molecular complexity in a single step, rapidly generating diverse structures. |

| Flow Chemistry | Performs reactions in a continuous stream rather than in a batch flask. | Improved safety, scalability, and control over reaction parameters, leading to higher yields and purity. |